

13(E)-Docosenoyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **13(E)-Docosenoyl chloride**

Cat. No.: **B12000360**

[Get Quote](#)

Technical Guide: 13(E)-Docosenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of **13(E)-Docosenoyl chloride**, a long-chain fatty acyl chloride. The information presented is intended to support research and development activities where this compound is of interest.

Physicochemical Data

The molecular formula and molecular weight are critical parameters for a wide range of experimental and theoretical applications, from reaction stoichiometry to analytical characterization. The table below summarizes these key quantitative data for **13(E)-Docosenoyl chloride**.

Property	Value
Molecular Formula	C ₂₂ H ₄₁ ClO ^{[1][2][3]}
Molecular Weight	357.01 g/mol ^{[3][4]}
IUPAC Name	(E)-docos-13-enoyl chloride
Synonyms	Brassidic acid chloride, trans-13-Docosenoyl chloride

Note: **13(E)-Docosenoyl chloride** is the trans isomer of erucoyl chloride (13(Z)-Docosenoyl chloride). As stereoisomers, they share the same molecular formula and molecular weight.[\[1\]](#)[\[2\]](#) [\[3\]](#)[\[4\]](#)

Structural Representation

A clear understanding of the molecular structure is essential for predicting reactivity and intermolecular interactions. The following diagram illustrates the logical relationship of the constituent atoms in **13(E)-Docosenoyl chloride**.

[Click to download full resolution via product page](#)

Caption: Molecular structure of **13(E)-Docosenoyl chloride**.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of acyl chlorides are well-established in the literature. A general and common method for the preparation of **13(E)-Docosenoyl chloride** from its corresponding carboxylic acid, brassidic acid ((E)-13-Docosenoic acid), is outlined below.

Synthesis of **13(E)-Docosenoyl Chloride** via Thionyl Chloride

Objective: To convert brassidic acid to **13(E)-Docosenoyl chloride**.

Materials:

- Brassidic acid ((E)-13-Docosenoic acid)
- Thionyl chloride (SOCl₂)

- Anhydrous organic solvent (e.g., dichloromethane, toluene)
- Inert gas (e.g., nitrogen, argon)
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, dissolve brassidic acid in an appropriate volume of anhydrous solvent.
- Cool the solution in an ice bath.
- Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the stirred solution via a dropping funnel. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gases, which should be vented through a suitable trap.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to ensure completion, typically for 1-3 hours.
- Monitor the reaction progress by a suitable method (e.g., IR spectroscopy by observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch).
- Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
- The resulting crude **13(E)-Docosenoyl chloride** can be purified by vacuum distillation to yield the final product.

Safety Precautions: Thionyl chloride is a corrosive and lachrymatory reagent. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Erucoyl chloride | 7459-29-2 [smolecule.com]
- 2. Erucoyl chloride | C₂₂H₄₁ClO | CID 5364502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. echemi.com [echemi.com]
- To cite this document: BenchChem. [13(E)-Docosenoyl chloride molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12000360#13-e-docosenoyl-chloride-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com